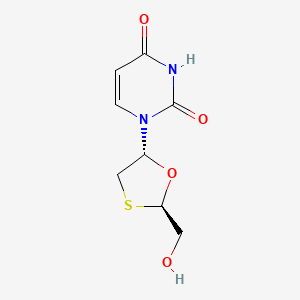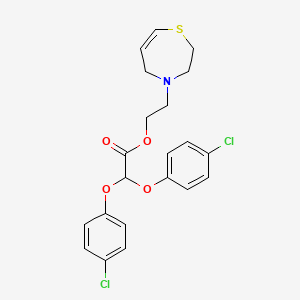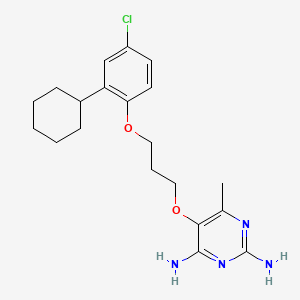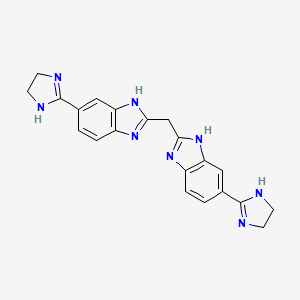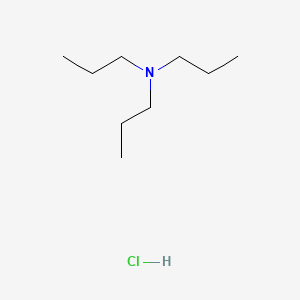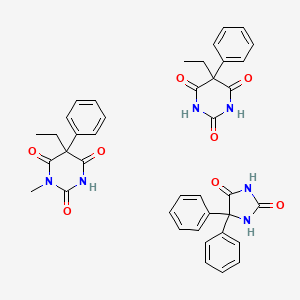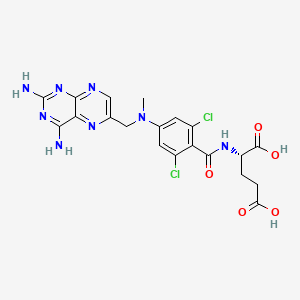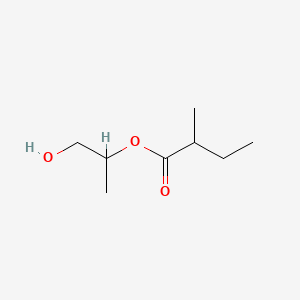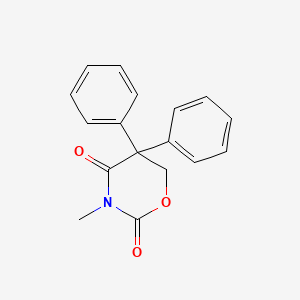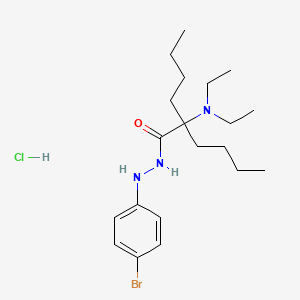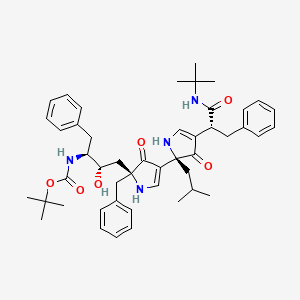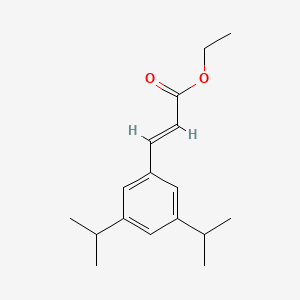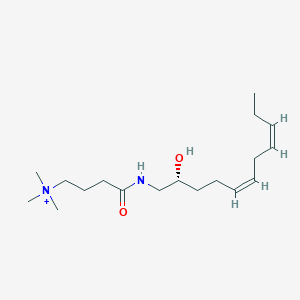
NJ65Yjm5PE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound NJ65YJM5PE, also known as PX-117794, is a chemical substance with the molecular formula C17H18N2O6S and a molecular weight of 378.4 g/mol . This compound is achiral and does not possess any defined stereocenters . It is recognized by the Unique Ingredient Identifier (UNII) this compound assigned by the Food and Drug Administration (FDA) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Condensation reactions: Combining smaller molecules to form the desired compound.
Oxidation and reduction reactions: Adjusting the oxidation state of intermediates.
Purification steps: Using techniques such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
Industrial production of NJ65YJM5PE would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield. This process would include:
Batch or continuous flow reactors: To control reaction conditions and optimize production.
Quality control measures: To ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
NJ65YJM5PE can undergo various chemical reactions, including:
Oxidation: Where the compound loses electrons, often facilitated by oxidizing agents.
Reduction: Where the compound gains electrons, typically using reducing agents.
Substitution: Where one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: To accelerate reactions without being consumed, such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
NJ65YJM5PE has a wide range of applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying biochemical pathways and interactions.
Medicine: Potentially as a drug candidate or for drug development research.
Industry: In the production of specialized chemicals or materials.
Wirkmechanismus
Bind to enzymes or receptors: Modulating their activity.
Alter cellular pathways: Affecting processes such as signal transduction or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to NJ65YJM5PE include those with similar molecular structures or functional groups. Examples might include:
PX-117794: Another name for this compound.
Other sulfonamide derivatives: Compounds with similar functional groups.
Uniqueness
This compound is unique due to its specific molecular structure and properties, which may confer distinct biological or chemical activities compared to other similar compounds.
Eigenschaften
CAS-Nummer |
414872-01-8 |
|---|---|
Molekularformel |
C17H18N2O6S |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
(E)-3-[4-[(3,4-dimethoxyphenyl)sulfonylamino]phenyl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C17H18N2O6S/c1-24-15-9-8-14(11-16(15)25-2)26(22,23)19-13-6-3-12(4-7-13)5-10-17(20)18-21/h3-11,19,21H,1-2H3,(H,18,20)/b10-5+ |
InChI-Schlüssel |
MWBVVOSAOJSWLG-BJMVGYQFSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)/C=C/C(=O)NO)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C=CC(=O)NO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


